
Chemical and physical properties of [3-(4-
Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
[3-(4-Methoxyphenyl)-5-

isoxazolyl]methanamine

Cat. No.: B1607922 Get Quote

An In-Depth Technical Guide to [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine for

Medicinal Chemistry and Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and spectral characterization of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine.

This molecule, possessing a key isoxazole scaffold, represents a valuable building block for the

development of novel therapeutic agents. The strategic combination of the methoxyphenyl and

aminomethyl groups on the isoxazole core offers a unique framework for exploring structure-

activity relationships in drug discovery programs. This document is intended for researchers,

scientists, and drug development professionals seeking to leverage this compound in their

work.

Chemical Identity and Physical Properties
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is a substituted isoxazole that serves as a

versatile intermediate in organic synthesis. Its core structure features a 3,5-disubstituted

isoxazole ring, a motif of significant interest in medicinal chemistry due to its diverse biological

activities.[1]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)

IUPAC Name
[3-(4-Methoxyphenyl)-5-

isoxazolyl]methanamine
N/A

Synonyms

(5-(4-methoxyphenyl)isoxazol-

3-yl)methanamine, 1-[5-(4-

methoxyphenyl)-3-

isoxazolyl]methanamine, [5-(4-

methoxyphenyl)isoxazol-3-

yl]methylamine

[2]

CAS Number 1018662-21-9 [2]

Molecular Formula C₁₁H₁₂N₂O₂ [2]

Molecular Weight 204.23 g/mol [2]

Appearance Off-white solid (predicted)
Inferred from related

compounds

Melting Point 119-122 °C N/A

Boiling Point Not available N/A

Solubility

Limited solubility in water is

expected. It is predicted to be

soluble in polar organic

solvents such as ethanol,

methanol, and dimethyl

sulfoxide (DMSO).

Inferred from general isoxazole

derivative properties[3][4]

Structure:

Caption: 2D Structure of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine.

Synthetic Approaches
While a specific, detailed synthesis protocol for [3-(4-Methoxyphenyl)-5-
isoxazolyl]methanamine is not readily available in the public domain, its synthesis can be

logically deduced from established methods for preparing substituted isoxazoles and
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aminomethylisoxazoles. A plausible and efficient synthetic strategy would involve a multi-step

sequence starting from readily available precursors.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests two primary pathways.

One involves the formation of the isoxazole ring as a key step, and the other focuses on the

introduction of the aminomethyl group onto a pre-formed isoxazole scaffold.

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Amine Substitution

3-(4-Methoxyphenyl)-5-isoxazolecarbonitrile Nitrile Reduction

4-Methoxybenzonitrile Oxide

Propargylamine

4-Methoxybenzaldehyde Oxime

Propargyl Chloride

Propargyl Alcohol

4-Methoxybenzaldehyde

Click to download full resolution via product page

Caption: Retrosynthetic analysis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine.

Proposed Synthetic Protocol
Based on general methodologies for isoxazole synthesis, a likely protocol would involve the

[3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed,

illustrative protocol that a skilled chemist could adapt and optimize.

Step 1: Generation of 4-Methoxybenzonitrile Oxide

4-Methoxybenzaldehyde oxime can be converted to the corresponding hydroximoyl chloride,

which upon treatment with a base, generates the 4-methoxybenzonitrile oxide in situ.
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Step 2: [3+2] Cycloaddition

The in situ generated 4-methoxybenzonitrile oxide would then undergo a [3+2] cycloaddition

reaction with a suitable three-carbon synthon containing a masked or protected amine

functionality. Propargylamine or a protected derivative would be a suitable reaction partner.

Step 3: Deprotection (if necessary)

If a protected propargylamine was used, the final step would involve the removal of the

protecting group to yield the target primary amine.

Illustrative Experimental Workflow:

Step 1: Nitrile Oxide Formation

Step 2: [3+2] Cycloaddition Step 3: Work-up & Purification

4-Methoxybenzaldehyde Oxime 4-Methoxybenzohydroximoyl Chloride
+

Chlorinating Agent (e.g., NCS)

+

4-Methoxybenzonitrile Oxide (in situ)
+

Base (e.g., Triethylamine)

+

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanaminePropargylamine (or protected derivative)
+

Reaction Mixture Extraction & Washing Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Spectral Characterization (Predicted)
While experimental spectral data for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is not

currently available in public databases, we can predict the key spectral features based on its

structure and data from analogous compounds.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole,

methoxy, and aminomethyl protons.

Aromatic Protons: Two doublets in the aromatic region (likely between δ 6.9-7.8 ppm),

corresponding to the AA'BB' system of the 4-methoxyphenyl group.

Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to

be in the range of δ 6.0-6.5 ppm.

Methoxy Protons: A sharp singlet for the methoxy group protons, typically around δ 3.8 ppm.

Aminomethyl Protons: A singlet for the CH₂ group of the aminomethyl moiety, likely

appearing between δ 3.5-4.0 ppm. The protons of the NH₂ group may appear as a broad

singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring, with the carbon

bearing the methoxy group being the most shielded.

Isoxazole Carbons: Three distinct signals for the isoxazole ring carbons (C3, C4, and C5).

The C3 and C5 carbons, being attached to heteroatoms and the aromatic ring, will be the

most deshielded.

Methoxy Carbon: A signal for the methoxy carbon, typically around δ 55 ppm.

Aminomethyl Carbon: A signal for the CH₂ carbon of the aminomethyl group, expected in the

range of δ 35-45 ppm.

Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS

spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.0977.
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Fragmentation patterns would likely involve cleavage of the aminomethyl group and

fragmentation of the isoxazole ring.

Safety and Handling
As with any research chemical, [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine should be

handled with appropriate safety precautions in a well-ventilated laboratory.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery
The [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine scaffold is a valuable starting point for

the synthesis of a wide range of biologically active molecules. The primary amine functionality

serves as a convenient handle for further derivatization, allowing for the introduction of various

pharmacophores to explore and optimize interactions with biological targets. The

methoxyphenyl group can also be modified to fine-tune the electronic and steric properties of

the molecule. Isoxazole-containing compounds have demonstrated a broad spectrum of

pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenyl-5-isoxazolyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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